4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
4-Chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is an organic compound with the molecular formula C8H8ClN3. It is a heterocyclic aromatic compound that contains both imidazole and pyridine rings.
Preparation Methods
The synthesis of 4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroimidazole with 3-bromopyridine . The reaction conditions often require the use of a base and a solvent such as toluene, with the reaction being carried out at elevated temperatures to facilitate the cyclization process .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
4-Chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of antiviral compounds, such as 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, which exhibit significant antiviral activity.
Materials Science: The compound’s unique structure makes it useful in the development of functional materials, including dyes for solar cells and other optical applications.
Biological Research: It serves as a reagent in various biochemical assays and studies due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, in antiviral applications, it acts by inhibiting viral replication through the disruption of viral RNA synthesis . The compound may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-Chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
4-Chloro-1H-imidazo[4,5-c]pyridine: Lacks the methyl groups, which may affect its reactivity and biological activity.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-chloro-1,2-dimethylimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-11-7-6(12(5)2)3-4-10-8(7)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHLQRPTXAGXAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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